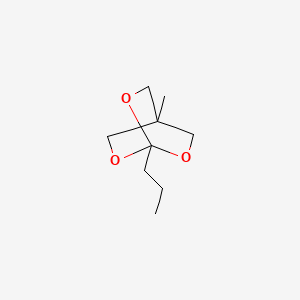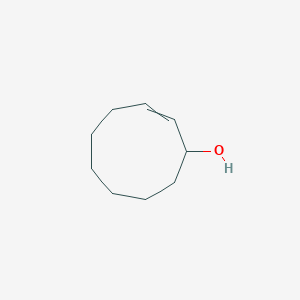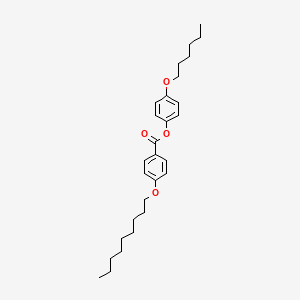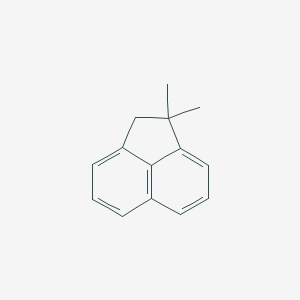
1,1-Dimethyl-1,2-dihydroacenaphthylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) derivative. It is structurally related to acenaphthene, which consists of a naphthalene core with an ethylene bridge connecting positions 1 and 8
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-1,2-dihydroacenaphthylene can be synthesized through several methods. One common approach involves the cyclization of α-ethylnaphthalene . This reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves the extraction from coal tar, where it is found in small quantities along with other PAH derivatives . The extraction process includes distillation and purification steps to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens, nitro compounds
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitro-substituted derivatives
Applications De Recherche Scientifique
1,1-Dimethyl-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex PAH derivatives.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes and optical brighteners.
Mécanisme D'action
The mechanism by which 1,1-Dimethyl-1,2-dihydroacenaphthylene exerts its effects involves interactions with various molecular targets. These interactions can influence pathways related to oxidative stress and cellular signaling . The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
1,1-Dimethyl-1,2-dihydroacenaphthylene can be compared with other similar compounds such as:
Acenaphthene: A closely related PAH with a similar structure but lacking the dimethyl groups.
1,2-Dihydroacenaphthylene: Another related compound without the dimethyl substitution.
Uniqueness
The presence of the dimethyl groups in this compound imparts unique chemical properties, such as increased stability and reactivity, making it distinct from its analogs .
Propriétés
Numéro CAS |
60684-29-9 |
|---|---|
Formule moléculaire |
C14H14 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
2,2-dimethyl-1H-acenaphthylene |
InChI |
InChI=1S/C14H14/c1-14(2)9-11-7-3-5-10-6-4-8-12(14)13(10)11/h3-8H,9H2,1-2H3 |
Clé InChI |
HIMWIFXSJHAZTI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=CC=CC3=C2C1=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



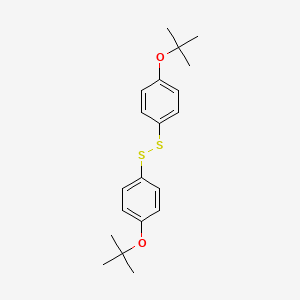
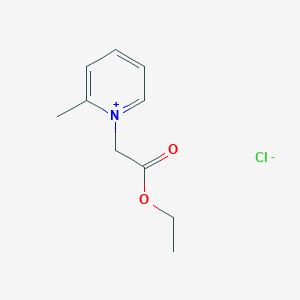
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
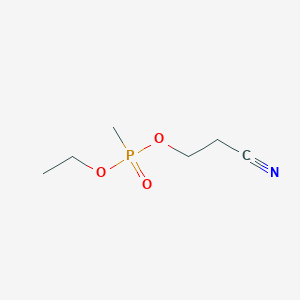
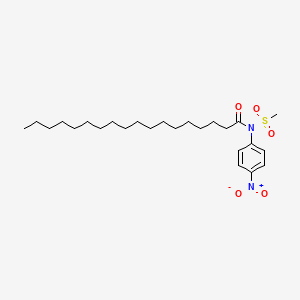
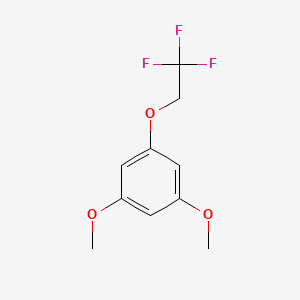

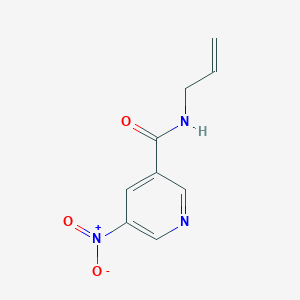
![Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy-](/img/structure/B14607036.png)
